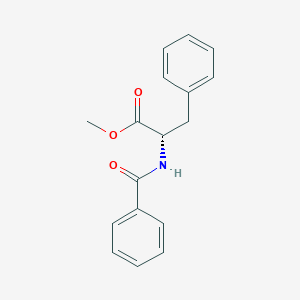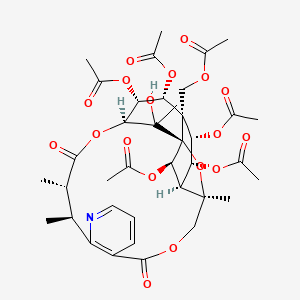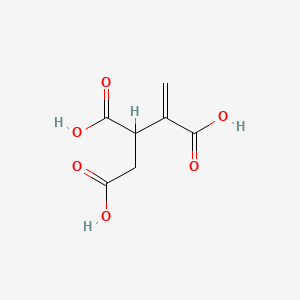
3-Butene-1,2,3-tricarboxylic acid
概要
説明
3-Butene-1,2,3-tricarboxylic acid is an organic compound that can be found in plants and animals . It is a monomer, which means it can be used to form polymers such as copolymers . The molecular formula is C7H8O6 .
Molecular Structure Analysis
The molecular structure of 3-Butene-1,2,3-tricarboxylic acid consists of a butene group (a four-carbon chain with a double bond) attached to three carboxylic acid groups . The average mass is 188.135 Da .Chemical Reactions Analysis
The 3-Butene-1,2,3-tricarboxylic acid is capable of participating in multiple hydrogen bonds due to its three COOH groups, which provide three hydrogen bond donors and three hydrogen bond acceptors .Physical And Chemical Properties Analysis
3-Butene-1,2,3-tricarboxylic acid crystallizes in the form of needles . It has a molecular weight of 188.135 .科学的研究の応用
Use in Polymer Engineering
- Scientific Field : Polymer Engineering .
- Application Summary : 3-Butene-1,2,3-tricarboxylic acid is used as a crosslinking monomer . It is used in the preparation of alkenyl ester crosslinking monomers .
- Results or Outcomes : The use of 3-Butene-1,2,3-tricarboxylic acid as a crosslinking monomer can enhance the properties of the resulting polymer, including its strength and thermal stability .
Use in Textile Industry
- Scientific Field : Textile Industry .
- Application Summary : 1,2,3,4-Butanetetracarboxylic acid (BTCA), a compound similar to 3-Butene-1,2,3-tricarboxylic acid, is used as a cross-linking agent to functionalize cotton fabric . BTCA-treated fabric shows improved anti-pilling, wrinkle resistance, and fire-retardant properties .
- Methods of Application : The fabric is treated with a solution of BTCA, which forms cross-links with the cellulose fibers in the cotton .
- Results or Outcomes : The treated fabric has improved properties, including resistance to pilling, wrinkling, and fire .
Use in Paints and Plastics
- Scientific Field : Material Science .
- Application Summary : 3-Butene-1,2,3-tricarboxylic acid is used as an additive to paints or plastics .
- Results or Outcomes : The use of 3-Butene-1,2,3-tricarboxylic acid as an additive can enhance the properties of the resulting paint or plastic .
Use in Crystal Engineering
- Scientific Field : Crystal Engineering .
- Application Summary : 3-Butene-1,2,3-tricarboxylic acid has been used to form a threefold interpenetration of hydrogen-bonded two-dimensional supramolecular sheets .
- Methods of Application : The 3-butene-1,2,3-tricarboxylic acid is capable of participating in multiple hydrogen bonds due to its three COOH groups . This property is used to form interesting architecture with fascinating topologies .
- Results or Outcomes : The resulting structure is a threefold interpenetration of hydrogen-bonded two-dimensional supramolecular sheets .
Use in Organic Crystal Engineering
- Scientific Field : Organic Crystal Engineering .
- Application Summary : The 3-butene-1,2,3-tricarboxylic acid is an open chain aliphatic carboxylic acid which has three COOH groups and provides three hydrogen bond donors and three hydrogen bond acceptors . Therefore, the 3-butene-1,2,3-tricarboxylic acid is capable of participating in multiple hydrogen bonds .
- Methods of Application : Due to the open carbon skeleton and nonlinear flexibility of carboxylate groups, it makes endeavor to form interesting architecture with fascinating topologies .
- Results or Outcomes : In this paper, they report a threefold interpenetration of hydrogen-bonded two-dimensional supramolecular sheets with 3-butene-1,2,3-tricarboxylic acid .
将来の方向性
The ability of 3-Butene-1,2,3-tricarboxylic acid to form multiple hydrogen bonds could make it interesting for the development of new materials with unique properties . Its potential as a monomer for forming polymers also suggests possible applications in the creation of new types of plastics or resins .
特性
IUPAC Name |
but-3-ene-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O6/c1-3(6(10)11)4(7(12)13)2-5(8)9/h4H,1-2H2,(H,8,9)(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZHZOLFFPSEAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(CC(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20897136 | |
| Record name | 3-Butene-1,2,3-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20897136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butene-1,2,3-tricarboxylic acid | |
CAS RN |
26326-05-6 | |
| Record name | 3-Butene-1,2,3-tricarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26326-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Butene-1,2,3-tricarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026326056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Butene-1,2,3-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20897136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-butene-1,2,3-tricarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.269 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

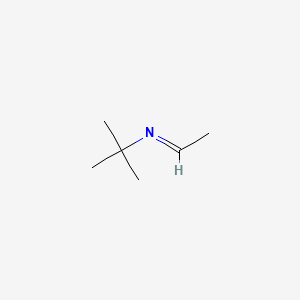
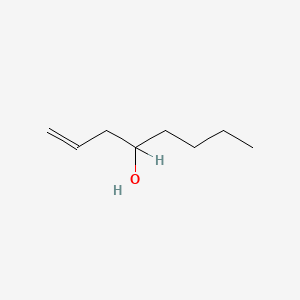
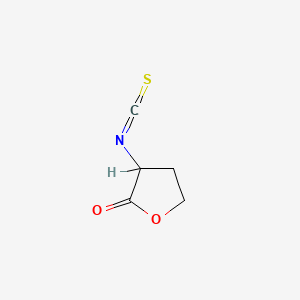
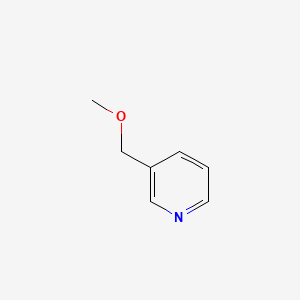
![3,4-Dihydro-2H-benzo[b]oxepin-5-one](/img/structure/B1583915.png)
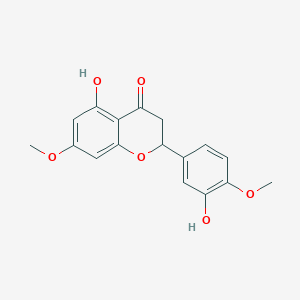
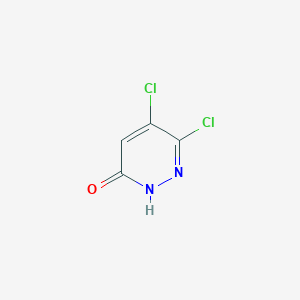
![6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1583920.png)
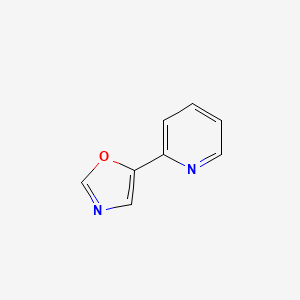
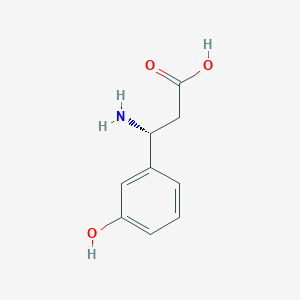
![Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1583926.png)
